

# Application Notes: OTS186935, a Potent SUV39H2 Inhibitor

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Compound of Interest		
Compound Name:	OTS186935	
Cat. No.:	B10819891	Get Quote

#### Introduction

OTS186935 is a highly potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2) with an IC50 of 6.49 nM.[1][2][3] As a key epigenetic modulator, SUV39H2 is responsible for the tri-methylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[4][5] Dysregulation of SUV39H2 has been implicated in the progression of various cancers, making it a compelling target for therapeutic development.[4] OTS186935 has demonstrated significant anti-tumor activity in preclinical models, including breast and lung cancer xenografts, by inhibiting tumor growth without notable toxicity.[4][6][7][8]

#### Mechanism of Action

**OTS186935** exerts its biological effects through the direct inhibition of SUV39H2's methyltransferase activity.[5] This leads to a reduction in global H3K9me3 levels, thereby altering gene expression.[4][7] Furthermore, SUV39H2 is known to methylate histone H2AX at lysine 134, a modification that enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response.[4][7][8] By inhibiting SUV39H2, **OTS186935** can regulate the production of γ-H2AX, potentially sensitizing cancer cells to DNA-damaging agents like doxorubicin.[7][8]

#### **Applications**



- Epigenetics Research: Studying the role of SUV39H2 and H3K9me3 in gene regulation and chromatin structure.
- Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines and in vivo models.
- Drug Development: Evaluating the therapeutic potential of SUV39H2 inhibition, both as a monotherapy and in combination with other anticancer agents.[7][8]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **OTS186935** from published studies.

Table 1: In Vitro Efficacy of OTS186935

Parameter	Value	Cell Line	Reference
Enzymatic IC50	6.49 nM	-	[1][2][6][7]
Cell Growth IC50	0.67 μΜ	A549 (Lung Cancer)	[2][6][7]

Table 2: In Vivo Efficacy of OTS186935 in Xenograft Models

Animal Model	Dosage and Administration	Outcome	Reference
MDA-MB-231 (Breast Cancer)	10 mg/kg, Intravenously, once daily for 14 days	42.6% Tumor Growth Inhibition	[2][6][7]
A549 (Lung Cancer)	25 mg/kg, Intravenously, once daily for 14 days	60.8% Tumor Growth Inhibition	[2][6][7]

## **Experimental Protocols**

Protocol 1: Preparation of OTS186935 Stock Solution for In Vitro Use



This protocol details the preparation of a 10 mM stock solution of **OTS186935** hydrochloride in DMSO.

#### Materials:

- OTS186935 hydrochloride (powder form)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

#### Procedure:

- Weighing: Accurately weigh the desired amount of OTS186935 hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg (Molecular Weight: 522.31 g/mol).
- Dissolution: Add the appropriate volume of DMSO to the OTS186935 powder. For a 10 mM stock, if you weighed 5.22 mg, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly to facilitate dissolution.
- Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.[6][9]
- Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Table 3: Stock Solution Preparation Guide (for OTS186935 hydrochloride, MW: 522.31)



Desired Stock Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1 mM	1.9146 mL	9.5729 mL	19.1457 mL
5 mM	0.3829 mL	1.9146 mL	3.8291 mL
10 mM	0.1915 mL	0.9573 mL	1.9146 mL

#### Protocol 2: Preparation of OTS186935 Working Solution for In Vivo Administration

This protocol describes the preparation of a formulation suitable for intravenous administration in animal models. It is recommended to prepare this solution fresh on the day of use.

#### Materials:

- 10 mM OTS186935 stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

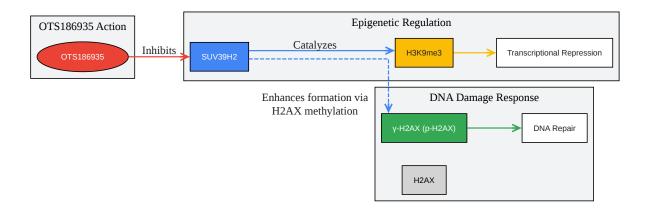
#### Procedure:

- Solvent Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Dilution: To prepare a 1 mL working solution, start with the required volume of the 10 mM
   OTS186935 stock solution in DMSO.
- Sequential Addition: Add the solvents sequentially as follows, ensuring the solution is mixed well after each addition:
  - Add the 10% volume of the OTS186935/DMSO stock.



- $\circ~$  Add 400  $\mu L$  of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix thoroughly.
- Add 450 μL of saline to bring the final volume to 1 mL.
- Final Mixing: Vortex the final solution to ensure it is a homogenous suspension. Sonication may be required to achieve a uniform suspension.[1]

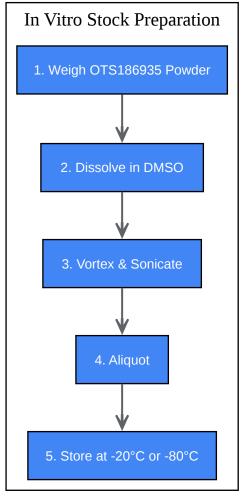
## **Visualizations**

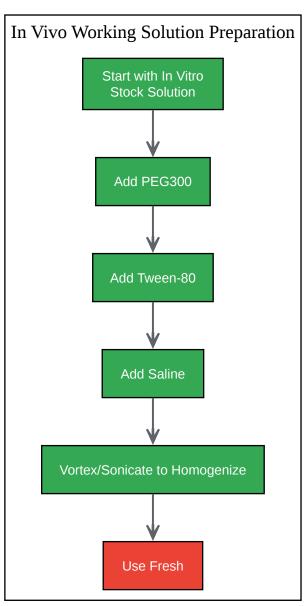


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Caption: Signaling pathway of OTS186935.







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Caption: Workflow for preparing OTS186935 solutions.

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